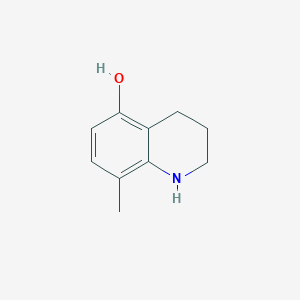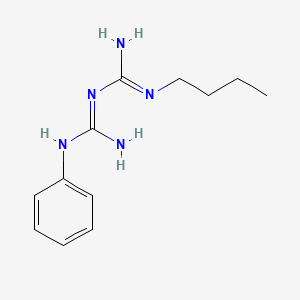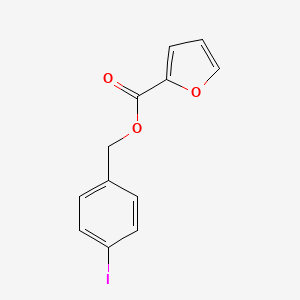![molecular formula C21H24N2O B5780975 5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)
5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as clozapine, is an atypical antipsychotic drug used in the treatment of schizophrenia. It was first synthesized in 1958 by Paul Charpentier and his team at Rhône-Poulenc Laboratories in France. Clozapine is considered a breakthrough drug in the treatment of schizophrenia due to its unique mechanism of action and biochemical and physiological effects.
作用机制
Clozapine works by blocking dopamine receptors in the brain, specifically the D4 receptor. It also blocks serotonin receptors, specifically the 5-HT2A receptor. This dual mechanism of action is thought to be responsible for its unique efficacy in treating schizophrenia.
Biochemical and Physiological Effects:
Clozapine has been found to have several biochemical and physiological effects in addition to its antipsychotic properties. It has been shown to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which is thought to contribute to its anxiolytic and sedative effects. Clozapine has also been found to increase the levels of the neurotrophic factor brain-derived neurotrophic factor (BDNF), which is thought to contribute to its neuroprotective effects.
实验室实验的优点和局限性
Clozapine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in treating schizophrenia. Additionally, it has a low risk of extrapyramidal side effects compared to other antipsychotic drugs. However, clozapine also has several limitations for use in lab experiments. It has a narrow therapeutic window and can cause agranulocytosis, a potentially life-threatening condition characterized by a low white blood cell count.
未来方向
There are several future directions for research on clozapine. One area of research is the development of new antipsychotic drugs that target the D4 receptor, similar to clozapine. Another area of research is the development of drugs that target the 5-HT2A receptor, which may have additional benefits in the treatment of schizophrenia. Additionally, research is needed to better understand the mechanisms underlying the neuroprotective effects of clozapine and to develop new drugs that can mimic these effects without the risk of agranulocytosis.
合成方法
Clozapine can be synthesized through a multi-step process starting with the condensation of 2-chlorobenzoic acid with piperidine to form 2-chlorobenzoylpiperidine. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of sodium borohydride to form the corresponding nitro alcohol. The nitro alcohol is then reduced to the amino alcohol using hydrogen gas and palladium on carbon catalyst. Finally, the amino alcohol is cyclized using phosphorus oxychloride to form clozapine.
科学研究应用
Clozapine has been extensively studied for its efficacy in treating schizophrenia and other psychotic disorders. It has been shown to be more effective than other antipsychotic drugs in treating treatment-resistant schizophrenia. Additionally, clozapine has been found to have a lower risk of extrapyramidal side effects than other antipsychotic drugs.
属性
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21(16-22-14-6-1-7-15-22)23-19-10-4-2-8-17(19)12-13-18-9-3-5-11-20(18)23/h2-5,8-11H,1,6-7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZCLBTZYVJDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(piperidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780905.png)


![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)

![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)

![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)


![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)